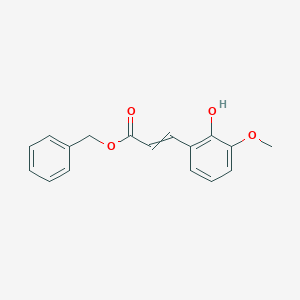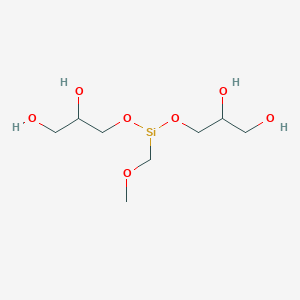![molecular formula C37H29N B14280583 N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 134305-51-4](/img/structure/B14280583.png)
N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine is an organic compound known for its application in organic electronic devices, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its complex molecular structure, which includes multiple biphenyl groups and an amine functional group. It is often used as a hole transport material in OLEDs due to its excellent electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine typically involves the reaction of biphenyl derivatives with amine groups under controlled conditions. One common method involves the use of phenylmagnesium bromide with copper (II) salts to form the biphenyl structure . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as sublimation are used to purify the compound, ensuring it meets the required standards for use in electronic devices .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its performance in specific applications.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in electronic devices.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: Used as a model compound to study electronic properties and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, although its primary applications are in materials science.
Medicine: Explored for potential use in drug delivery systems due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine exerts its effects involves its ability to transport holes in electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs. The molecular targets and pathways involved include interactions with other organic semiconductor materials, leading to improved charge transport and device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di(1-naphthyl)-N,N-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound used in electronic devices with similar hole transport properties.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides distinct electronic properties that enhance its performance in OLEDs. Its ability to undergo various chemical reactions and its high purity achieved through sublimation make it a valuable material in the field of organic electronics .
Eigenschaften
CAS-Nummer |
134305-51-4 |
|---|---|
Molekularformel |
C37H29N |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C37H29N/c1-28-12-14-31(15-13-28)34-20-26-37(27-21-34)38(35-22-16-32(17-23-35)29-8-4-2-5-9-29)36-24-18-33(19-25-36)30-10-6-3-7-11-30/h2-27H,1H3 |
InChI-Schlüssel |
XRBQSCAVOPTGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)

![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
